1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one is an organic compound that features a pyran and pyrrolone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-2-oxo-2H-pyran-4-carbaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to specific sites, altering the activity of proteins, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one: can be compared with other pyran and pyrrolone derivatives.
3-Methyl-2-oxo-2H-pyran-4-carbaldehyde: A precursor in the synthesis of the compound.
Pyrrolone derivatives:
Uniqueness
The uniqueness of this compound lies in its specific combination of pyran and pyrrolone rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-[(3-methyl-2-oxopyran-4-yl)methyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H11NO3/c1-8-9(4-6-15-11(8)14)7-12-5-2-3-10(12)13/h2-4,6H,5,7H2,1H3 |
InChI Key |
HICKPWRSDDDRCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=COC1=O)CN2CC=CC2=O |
Origin of Product |
United States |
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